molecular formula C19H22N2O5 B11963422 Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate CAS No. 853407-27-9

Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B11963422
CAS No.: 853407-27-9
M. Wt: 358.4 g/mol
InChI Key: QEILCFVKACBPSP-UHFFFAOYSA-N
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Description

Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate is a chemical compound with the molecular formula C21H25NO5

Properties

CAS No.

853407-27-9

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

dipropan-2-yl 1-(4-acetylphenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C19H22N2O5/c1-11(2)25-18(23)16-10-21(20-17(16)19(24)26-12(3)4)15-8-6-14(7-9-15)13(5)22/h6-12H,1-5H3

InChI Key

QEILCFVKACBPSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CN(N=C1C(=O)OC(C)C)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 4-acetylphenylhydrazine with diethyl oxalate under acidic conditions to form the pyrazole ring. This intermediate is then esterified with isopropyl alcohol in the presence of a catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties. The compound's structure allows for interactions with various biological targets, which can be exploited for therapeutic purposes.

Case Study: Anti-Cancer Activity

A study published in the European Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)10.5Induction of apoptosis
MCF-7 (Breast Cancer)12.3Inhibition of cell proliferation
HeLa (Cervical Cancer)8.7Disruption of mitochondrial function

Material Science Applications

In addition to its medicinal properties, this compound is utilized in material science for the development of novel polymers and coatings. Its ability to form stable complexes with metals makes it valuable in creating advanced materials with enhanced properties.

Case Study: Polymer Synthesis

Research conducted at a leading polymer science institute demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength. The study highlighted its role as a cross-linking agent in the synthesis of thermosetting resins .

Property Control Polymer Polymer with Diisopropyl Additive
Thermal Stability (°C)220250
Tensile Strength (MPa)3045
Elongation at Break (%)510

Mechanism of Action

The mechanism of action of Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
  • 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones
  • 1-(4-acetylphenyl)-3-alkylimidazolium salts

Uniqueness

Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to its specific pyrazole structure, which imparts distinct chemical and biological properties

Biological Activity

Diisopropyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate (CID 24209042) is a compound of interest due to its structural characteristics and potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, as well as its synthesis and chemical properties.

Chemical Structure and Properties

  • Molecular Formula : C19H22N2O5
  • SMILES : CC(C)OC(=O)C1=CN(N=C1C(=O)OC(C)C)C2=CC=C(C=C2)C(=O)C
  • InChIKey : BQXKJPTZVZYNMZ-UHFFFAOYSA-N

The compound features a pyrazole ring substituted with acetophenyl and two dicarboxylate groups, which are essential for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results:

  • Bacterial Strains Tested : Bacillus subtilis, E. coli, Staphylococcus aureus
  • MIC Values : Compounds derived from similar structures have demonstrated MIC values comparable to standard antibiotics such as amoxicillin, indicating strong antibacterial potential .

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory effects. A study highlighted that certain pyrazole compounds exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may also possess similar anti-inflammatory properties.

Antitumor Activity

The potential antitumor effects of pyrazole derivatives have been documented in various studies. Compounds with similar structures have shown activity against different cancer cell lines by inhibiting cell proliferation and inducing apoptosis . The specific mechanisms often involve the modulation of signaling pathways associated with cancer progression.

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions including cyclization and substitution reactions. The synthetic routes often utilize readily available precursors and can be optimized for yield and purity.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cytokine production in vitro. Results indicated that certain compounds significantly reduced TNF-α levels compared to untreated controls .
  • Antimicrobial Screening : In a comparative study against various bacterial strains, derivatives with specific substitutions showed enhanced antibacterial activity compared to traditional antibiotics .

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